

Brinzolamide's Ocular Hypotensive Effects: An In Vivo Comparative Analysis

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Compound of Interest

Compound Name: *Brinzolamide*

Cat. No.: *B549342*

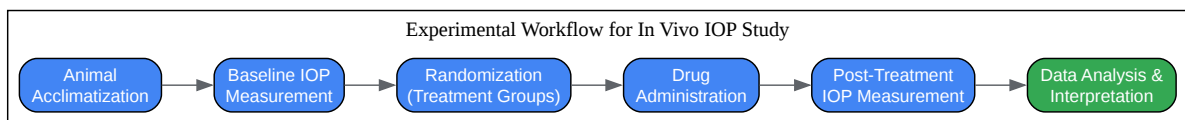
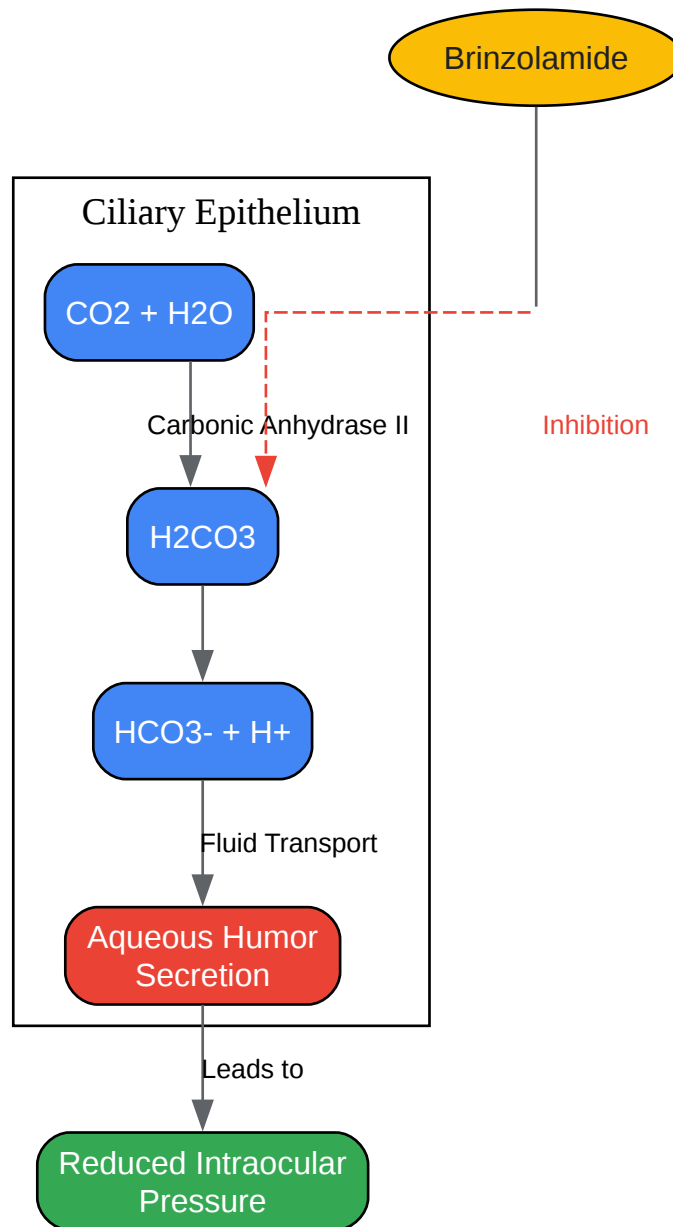
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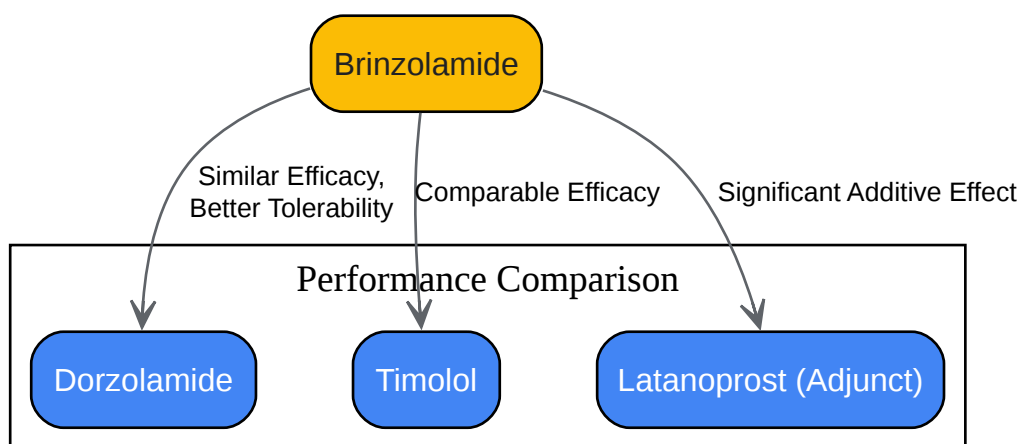
A comprehensive guide for researchers and drug development professionals on the intraocular pressure-lowering effects of **Brinzolamide**, with direct comparisons to other leading glaucoma therapies, supported by experimental data.

Brinzolamide, a potent inhibitor of carbonic anhydrase II (CA-II), is a widely prescribed therapeutic agent for reducing intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension. Its mechanism of action involves the suppression of aqueous humor formation in the ciliary body, thereby lowering IOP. This guide provides a detailed in vivo comparison of **Brinzolamide's** efficacy against other commonly used IOP-lowering agents, including the carbonic anhydrase inhibitor Dorzolamide, the beta-blocker Timolol, and the prostaglandin analog Latanoprost.

Mechanism of Action: A Targeted Approach to IOP Reduction

Brinzolamide's primary pharmacological target is the carbonic anhydrase enzyme within the ciliary processes of the eye. By inhibiting CA-II, **Brinzolamide** reduces the formation of bicarbonate ions, which in turn decreases fluid transport and ultimately lowers the rate of aqueous humor secretion.[1][2][3] This targeted action effectively reduces intraocular pressure, a major risk factor in the pathogenesis of glaucomatous optic nerve damage.[3]





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